molecular formula C10H8OS B2861352 5-Methyl-1-benzothiophene-4-carbaldehyde CAS No. 1369165-15-0

5-Methyl-1-benzothiophene-4-carbaldehyde

Cat. No. B2861352
M. Wt: 176.23
InChI Key: MNBYNVRNRVNJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is typically achieved by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1-benzothiophene-4-carbaldehyde is C10H8OS . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Benzothiophene, a related compound, is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .

Scientific Research Applications

Organic Electronics and Semiconductor Properties

5-Methyl-1-benzothiophene-4-carbaldehyde and its derivatives have been investigated for their application in organic electronics, particularly in organic thin film transistors (OTFTs). The synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules, which are intrinsically thermotropic liquid crystalline and exhibit good solubility in common organic solvents, has been demonstrated. These molecules have been utilized in OTFTs, showing significant improvement in device performance after annealing, with high charge carrier mobilities reported (Jung et al., 2010).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or corresponding methyl ketones has been explored, demonstrating the formation of 5-phenyl derivatives. This methodology extends to other halogenothiophenes, highlighting the reactivity and versatility of thiophene derivatives in producing various phenylthiophene compounds under photochemical conditions (Antonioletti et al., 1986).

Fluorescence and Viscosity Sensing

A series of push–pull chromophoric extended styryls synthesized from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde) exhibit aggregation-induced emission with enhanced fluorescence intensity. These compounds are proposed for use as fluorescence molecular rotors for viscosity sensing, demonstrating the potential of benzothiophene derivatives in developing advanced materials for photophysical studies and applications (Telore et al., 2015).

Green Chemistry and Catalysis

The application of 5-Methyl-1-benzothiophene-4-carbaldehyde derivatives in green chemistry has been demonstrated through Knoevenagel condensation reactions performed in an ionic liquid. This method offers advantages such as shorter reaction times and higher yields compared to conventional procedures, indicating the compound's utility in facilitating more sustainable chemical syntheses (Hangarge et al., 2002).

Novel Benzothiophene Derivatives Synthesis

Efforts in synthesizing new benzothiophene derivatives through heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols have been reported. These methods yield benzothiophene compounds with potential in various chemical and pharmaceutical applications, showcasing the adaptability and functional diversity of benzothiophene derivatives (Gabriele et al., 2011).

Safety And Hazards

5-Methyl-1-benzothiophene-4-carbaldehyde should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

5-methyl-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYNVRNRVNJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-benzothiophene-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.